molecular formula C19H20N4O3S B13659229 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide

Cat. No.: B13659229
M. Wt: 384.5 g/mol
InChI Key: MWLCORMWTLWKCZ-UHFFFAOYSA-N
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Description

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide is a complex organic compound that features a thiazole ring, a phenyl group with diethoxy substituents, and a picolinimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which is then coupled with the diethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C19H20N4O3S/c1-3-25-16-9-8-12(10-17(16)26-4-2)19-22-15(11-27-19)13-6-5-7-14(21-13)18(20)23-24/h5-11,24H,3-4H2,1-2H3,(H2,20,23)

InChI Key

MWLCORMWTLWKCZ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)/C(=N/O)/N)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=NO)N)OCC

Origin of Product

United States

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